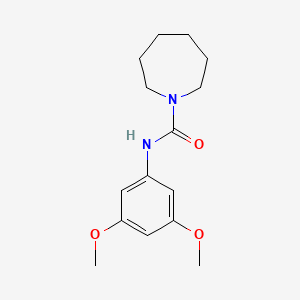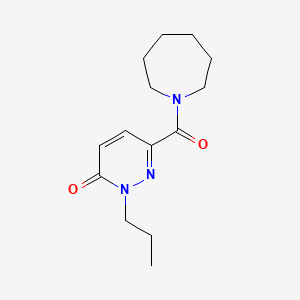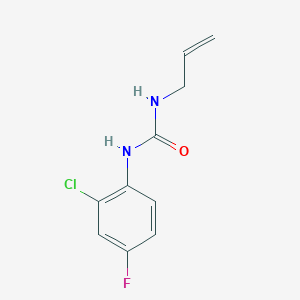
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea (CFPU) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CFPU is a urea derivative that has shown promising results in preclinical studies as an anti-cancer agent. In
Mechanism of Action
The exact mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea is not fully understood. However, it is believed to work by targeting multiple signaling pathways involved in cancer growth and progression. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the STAT3 pathway, which is involved in inflammation and cancer cell survival. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has been shown to have a synergistic effect with other anti-cancer agents, making it a potential combination therapy option.
Advantages and Limitations for Lab Experiments
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its anti-cancer properties have been extensively studied in preclinical models. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea research. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the development of this compound-based combination therapies for cancer. This compound has also shown potential as an anti-inflammatory agent, and further research in this area could lead to new therapeutic applications. Finally, the development of this compound as a diagnostic tool for cancer could also be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as an anti-cancer agent. Its synthesis method has been optimized for high yields and purity, and its mechanism of action has been extensively studied. This compound has low toxicity in normal cells and has shown synergistic effects with other anti-cancer agents. However, its solubility and stability limitations need to be addressed for in vivo applications. Future research in this compound analogs, combination therapies, anti-inflammatory properties, and diagnostic applications could lead to new therapeutic options for cancer.
Synthesis Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea involves the reaction of 2-chloro-4-fluoroaniline with propargyl isocyanate in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-prop-2-enylurea has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUHJMNNZCQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
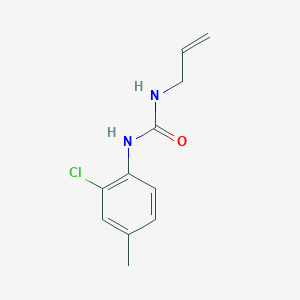
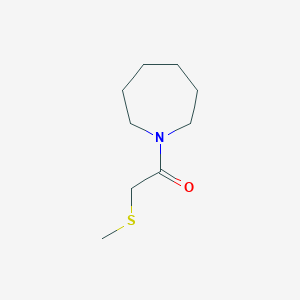
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
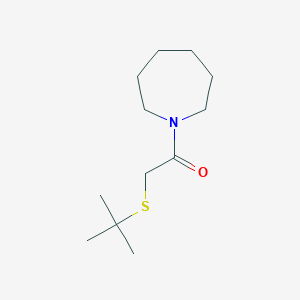
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
